Evidence for Structural Distinctiveness via Regioisomeric Comparison with AMG 9810
The target compound is a structural regioisomer of the extensively characterized TRPV1 antagonist AMG 9810. While AMG 9810 has the 2,3-dihydro-1,4-benzodioxin-6-yl group attached to the amide nitrogen and a 4-tert-butylphenyl group on the acyl carbon, the target compound (882081-92-7) has a reversed orientation: the benzodioxin moiety is on the acyl side, and a 4-fluorobenzyl group is on the amide nitrogen [1]. This regioisomeric relationship, confirmed by their distinct SMILES strings (Target: C1COC2=C(O1)C=CC(=C2)\C=C\C(=O)NCC3=CC=C(C=C3)F; AMG 9810: CC(C)(C)C1=CC=C(C=C1)\C=C\C(=O)NC2=CC3=C(C=C2)OCCO3), underpins fundamentally different molecular shapes and electronic distributions [1][2]. No direct comparative biological data exists in the public domain for these two compounds, but their divergent structures preclude any assumption of pharmacological equivalence.
| Evidence Dimension | Molecular Connectivity and Pharmacophore Orientation |
|---|---|
| Target Compound Data | Benzodioxin attached to acyl carbon; 4-fluorobenzyl attached to amide nitrogen; (E)-configuration. |
| Comparator Or Baseline | AMG 9810: 4-tert-butylphenyl attached to acyl carbon; benzodioxin attached to amide nitrogen. |
| Quantified Difference | Distinct regioisomers with non-overlapping SMILES; no shared biological target data available. |
| Conditions | Structural elucidation confirmed by IUPAC name and SMILES notation. |
Why This Matters
For researchers studying TRPV1 or other benzodioxin targets, this reversed connectivity represents a significant structural perturbation that could lead to entirely distinct selectivity profiles, thus justifying specific procurement.
- [1] PubChem, (E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorobenzyl)-2-propenamide, InChI Key: XXZWSDXXAKVOLG-XBXARRHUSA-N. View Source
- [2] Alomone Labs, AMG 9810, (E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylamide. View Source
